Product packaging for 3-(6-Methyl-pyridin-2-YL)-propionic acid(Cat. No.:CAS No. 842971-94-2)

3-(6-Methyl-pyridin-2-YL)-propionic acid

Cat. No.: B2974706
CAS No.: 842971-94-2
M. Wt: 165.192
InChI Key: PJMIURVMDXNNSP-UHFFFAOYSA-N
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Description

Overview of Chemical Scaffolds Incorporating Pyridine (B92270) and Propionic Acid Moieties

Chemical scaffolds that incorporate both pyridine and propionic acid moieties consist of a six-membered heteroaromatic pyridine ring linked to a three-carbon carboxylic acid chain (propionic acid). The general structure allows for considerable variation, including the point of attachment of the propionic acid group to the pyridine ring (at positions 2, 3, or 4) and the presence of other substituents on the ring.

The pyridine component is a basic heterocyclic organic compound with the chemical formula C₅H₅N, structurally related to benzene (B151609) but with one CH group replaced by a nitrogen atom. researchgate.net The propionic acid moiety, with the formula CH₃CH₂COOH, is a simple carboxylic acid that provides a key functional group for various chemical reactions and biological interactions. wikipedia.org The combination of these two entities results in a bifunctional molecule, possessing the aromatic and weakly basic properties of the pyridine ring and the acidic nature of the carboxylic acid group.

Significance of Pyridine-Propionic Acid Architectures in Synthetic and Medicinal Chemistry Research

The fusion of pyridine and propionic acid motifs into a single molecular architecture is a strategic approach in synthetic and medicinal chemistry. The pyridine nucleus is present in over 7,000 drug molecules of medicinal importance and is known to improve aqueous solubility and bioavailability of less soluble compounds. nih.govresearchgate.net Its derivatives have demonstrated a vast array of pharmacological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. mdpi.comnih.gov

The propionic acid moiety is also a well-established pharmacophore found in many active pharmaceutical ingredients. The carboxylic acid group can participate in hydrogen bonding, a crucial interaction for binding to biological targets like enzymes and receptors. The versatility of pyridine-propionic acid scaffolds makes them valuable starting materials or intermediates for synthesizing more complex molecules. googleapis.comvulcanchem.com Researchers are continually exploring new synthetic methods to develop novel pyridine-containing molecules for therapeutic applications. researchgate.net

Contextualization of 3-(6-Methyl-pyridin-2-YL)-propionic Acid within Relevant Compound Classes

This compound is a specific derivative within the broader class of pyridine-substituted alkanoic acids. Its structure is defined by a propionic acid group attached to the carbon at the 2-position of the pyridine ring, and a methyl group (CH₃) substituted at the 6-position. This particular arrangement of substituents distinguishes it from other isomers, such as those where the propionic acid is at the 3- or 4-position, or where the methyl group is located elsewhere on the ring.

This compound serves as a key intermediate in organic synthesis. For instance, related structures like lower alkyl 2-formyl-3-(3-pyridinyl)-propionates are used in the preparation of compounds with histamine (B1213489) H2-receptor antagonist activity. googleapis.com The specific substitution pattern of this compound influences its electronic properties, reactivity, and steric profile, which in turn dictates its potential applications as a building block for more complex, biologically active molecules. Academic research into such compounds often focuses on their synthesis and their utility in creating libraries of novel derivatives for drug discovery programs. researchgate.net

Below are the key chemical properties of this compound.

Table of Compounds

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H11NO2 B2974706 3-(6-Methyl-pyridin-2-YL)-propionic acid CAS No. 842971-94-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(6-methylpyridin-2-yl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-7-3-2-4-8(10-7)5-6-9(11)12/h2-4H,5-6H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJMIURVMDXNNSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Spectroscopic Characterization Techniques for Pyridine Propionic Acids

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful analytical tool that probes the magnetic properties of atomic nuclei to provide detailed information about the structure, dynamics, chemical environment, and conformation of molecules. For 3-(6-Methyl-pyridin-2-YL)-propionic acid, a combination of one-dimensional and two-dimensional NMR experiments allows for the unambiguous assignment of all proton and carbon signals.

¹H NMR Spectroscopic Analysis

The ¹H NMR spectrum of this compound provides information on the number of different types of protons, their chemical environments, and their proximity to other protons. The spectrum is characterized by signals corresponding to the protons of the methyl group, the propionic acid chain, and the pyridine (B92270) ring.

The protons of the propionic acid side chain typically appear as two triplets. The methylene (B1212753) group adjacent to the carboxylic acid (α-CH₂) is expected to resonate at a higher chemical shift (around 2.8 ppm) due to the deshielding effect of the carbonyl group. The methylene group adjacent to the pyridine ring (β-CH₂) would appear at a slightly lower chemical shift (around 3.1 ppm). Both signals would exhibit a triplet splitting pattern due to coupling with the adjacent methylene protons. The carboxylic acid proton (-COOH) is expected to appear as a broad singlet at a much higher chemical shift, typically above 10 ppm.

The pyridine ring protons will show a characteristic splitting pattern for a 2,6-disubstituted pyridine. The proton at the 4-position (H-4) is expected to appear as a triplet, while the protons at the 3 and 5-positions (H-3 and H-5) will appear as doublets. The methyl group protons on the pyridine ring will resonate as a singlet, typically in the range of 2.5 ppm.

Expected ¹H NMR Data for this compound

Proton AssignmentExpected Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
-COOH>10.0br s-
Pyridine H-4~7.6t~7.8
Pyridine H-3~7.1d~7.6
Pyridine H-5~7.0d~7.9
β-CH₂~3.1t~7.5
α-CH₂~2.8t~7.5
Pyridine -CH₃~2.5s-

¹³C NMR Spectroscopic Analysis

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom in this compound will give a distinct signal. The carbonyl carbon of the carboxylic acid is the most deshielded and will appear at the highest chemical shift, typically around 175 ppm. The carbon atoms of the pyridine ring will resonate in the aromatic region (120-160 ppm). The carbons of the propionic acid side chain and the methyl group will appear in the aliphatic region at lower chemical shifts.

Expected ¹³C NMR Data for this compound

Carbon AssignmentExpected Chemical Shift (δ, ppm)
C=O~175
Pyridine C-2~160
Pyridine C-6~158
Pyridine C-4~137
Pyridine C-3~122
Pyridine C-5~119
α-CH₂~35
β-CH₂~30
Pyridine -CH₃~24

Two-Dimensional NMR Methodologies (e.g., COSY, HMQC, HMBC)

Two-dimensional (2D) NMR techniques are instrumental in confirming the structural assignments made from 1D NMR spectra.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum shows correlations between protons that are coupled to each other. For this compound, cross-peaks would be expected between the α-CH₂ and β-CH₂ protons of the propionic acid chain, confirming their connectivity. Similarly, correlations would be observed between the adjacent protons on the pyridine ring (H-3 with H-4, and H-4 with H-5).

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments show correlations between protons and the carbon atoms to which they are directly attached (one-bond C-H coupling). This allows for the direct assignment of carbon signals based on the already assigned proton signals. For example, the proton signal at ~2.8 ppm (α-CH₂) would show a cross-peak with the carbon signal at ~35 ppm.

Stereochemical Assignments through J-Based Configuration Analysis

J-based configuration analysis is a powerful NMR technique used to determine the relative stereochemistry of chiral centers in a molecule by analyzing the magnitude of two- and three-bond J-couplings (scalar couplings) between protons and carbons. However, this compound is an achiral molecule and does not possess any stereocenters. Therefore, J-based configuration analysis is not applicable for the stereochemical assignment of this specific compound. This technique would be highly relevant for chiral derivatives of pyridine-propionic acids, where it could be used to elucidate the relative configuration of stereocenters along the propionic acid chain or on a substituted pyridine ring.

Vibrational Spectroscopy for Molecular Structure and Bonding Investigations

Vibrational spectroscopy, particularly Fourier Transform Infrared (FT-IR) spectroscopy, provides information about the functional groups present in a molecule and the nature of the chemical bonds.

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups. A very broad absorption band is expected in the region of 2500-3300 cm⁻¹ due to the O-H stretching vibration of the carboxylic acid, which is often involved in hydrogen bonding. A strong, sharp absorption band around 1700-1725 cm⁻¹ corresponds to the C=O (carbonyl) stretching vibration of the carboxylic acid.

The pyridine ring will show several characteristic bands. The C=C and C=N stretching vibrations within the aromatic ring typically appear in the 1400-1600 cm⁻¹ region. C-H stretching vibrations of the aromatic ring are expected just above 3000 cm⁻¹. The C-H bending vibrations of the substituted pyridine ring will give rise to bands in the fingerprint region (below 1000 cm⁻¹). The aliphatic C-H stretching of the methyl and methylene groups will be observed in the 2850-3000 cm⁻¹ range.

Expected FT-IR Data for this compound

Vibrational ModeExpected Frequency Range (cm⁻¹)Intensity
O-H stretch (Carboxylic acid)2500-3300Broad, Strong
Aromatic C-H stretch3000-3100Medium
Aliphatic C-H stretch2850-3000Medium
C=O stretch (Carboxylic acid)1700-1725Strong, Sharp
C=C and C=N stretch (Pyridine ring)1400-1600Medium to Strong
C-O stretch (Carboxylic acid)1210-1320Medium
O-H bend (Carboxylic acid)1395-1440Medium
Aromatic C-H bend690-900Medium to Strong

Raman Spectroscopy

Raman spectroscopy is a powerful non-destructive technique that provides detailed information about the vibrational modes of a molecule, offering a specific fingerprint of its structure. For this compound, the Raman spectrum would be characterized by vibrations originating from the pyridine ring, the methyl group, and the propionic acid side chain.

Although specific experimental Raman data for this exact compound are not widely available in the literature, the expected characteristic bands can be predicted based on known spectra of related structures like pyridine and propionic acid. semi.ac.cnresearchgate.net Key vibrational modes would include the pyridine ring breathing modes, typically observed around 1000 cm⁻¹, and other ring stretching modes. researchgate.netresearchgate.net The propionic acid moiety would contribute characteristic bands from the C=O stretch of the carboxylic acid group and various C-C stretching and bending vibrations from the aliphatic chain. The methyl group attached to the pyridine ring would also exhibit distinct C-H stretching and bending modes. Analysis of these vibrational frequencies and their intensities provides crucial information for confirming the molecular structure.

Table 1: Predicted Key Raman Shifts for this compound

Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)
Pyridine RingRing Breathing~1000 - 1030
Pyridine RingRing Stretching~1550 - 1610
Carboxylic AcidC=O Stretch~1650 - 1750
Carboxylic AcidO-H Bend~1400 - 1440
Aliphatic ChainC-C Stretch~800 - 1200
Methyl GroupC-H Bending~1375 - 1450

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and elemental composition of a compound, as well as for deducing its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), which allows for the determination of its elemental formula. The molecular formula for this compound is C₉H₁₁NO₂. chemspider.com HRMS can distinguish this formula from other isobaric compounds (molecules with the same nominal mass but different elemental compositions).

The theoretical exact mass calculated from the monoisotopic masses of the most abundant isotopes (¹²C, ¹H, ¹⁴N, ¹⁶O) is a key value that would be confirmed by an HRMS experiment. chemaxon.com Fragmentation in HRMS provides high-mass-accuracy data on the resulting ions, which aids in the confident assignment of their elemental formulas, further corroborating the proposed structure. chimia.ch

Table 2: Theoretical Mass Data for this compound

ParameterValue
Molecular FormulaC₉H₁₁NO₂
Average Molecular Weight165.19 g/mol
Monoisotopic (Exact) Mass165.07898 u
[M+H]⁺ (Protonated Molecule)166.08626 u

Common fragmentation pathways for carboxylic acids include the loss of the hydroxyl group (-OH, M-17) or the entire carboxyl group (-COOH, M-45). miamioh.edulibretexts.org For this specific molecule, cleavage of the bond between the pyridine ring and the propionic acid side chain would also be a prominent fragmentation pathway.

Liquid Chromatography-Tandem Mass Spectrometry (LC/MS-MS) combines the separation power of liquid chromatography with the high sensitivity and specificity of tandem mass spectrometry. This technique is ideal for analyzing compounds in complex mixtures. nih.govwaters.commdpi.com

The analysis of this compound would begin with its separation from a sample matrix on an HPLC column, likely a reversed-phase column (e.g., C18). bund.de Following elution, the compound enters the mass spectrometer. In the first stage (MS1), the protonated molecule ([M+H]⁺, m/z 166.1) is selected as the precursor ion. This precursor ion is then fragmented in a collision cell, and the resulting product ions are analyzed in the second stage (MS2).

This process, particularly in Multiple Reaction Monitoring (MRM) mode, allows for highly selective and sensitive quantification. A specific precursor-to-product ion transition is monitored, minimizing interference from other compounds in the sample. waters.com

Table 3: Hypothetical LC/MS-MS Parameters for this compound

ParameterDescription
LC Column Reversed-Phase C18
Ionization Mode Positive Electrospray Ionization (ESI+)
Precursor Ion (Q1) [M+H]⁺ = 166.1 m/z
Collision Energy Optimized for fragmentation
Potential Product Ion (Q3) e.g., Loss of COOH (m/z 121.1) or other characteristic fragments

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions, providing information about the electronic transitions within a molecule. The spectrum of this compound is expected to be dominated by the chromophore of the substituted pyridine ring.

Pyridine and its derivatives typically exhibit strong absorption bands resulting from π → π* transitions and weaker bands from n → π* transitions. wikipedia.orgresearchgate.net The π → π* transitions, involving the promotion of an electron from a bonding π orbital to an antibonding π* orbital, are generally found at shorter wavelengths (higher energy). The n → π* transition, involving a non-bonding electron (from the nitrogen atom) being promoted to an antibonding π* orbital, occurs at longer wavelengths and is typically of lower intensity. researchgate.net The presence of the methyl and propionic acid substituents on the pyridine ring can cause shifts in the position (bathochromic or hypsochromic) and intensity of these absorption bands. rsc.org

Table 4: Expected Electronic Transitions for this compound

Transition TypeChromophoreExpected λmax Range (nm)
π → πPyridine Ring~200 - 280
n → πPyridine Ring (N lone pair)~270 - 300
n → π*Carboxylic Acid (C=O)~200 - 220

Elemental Analysis for Empirical Formula Determination

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (typically carbon, hydrogen, nitrogen, and sulfur) in a compound. This experimental data is then used to confirm the empirical formula, which is the simplest whole-number ratio of atoms in the molecule.

For this compound, with the molecular formula C₉H₁₁NO₂, the theoretical elemental composition can be calculated from the atomic weights of its constituent elements. laboratorynotes.comman.ac.ukhirosaki-u.ac.jp An experimental analysis would involve combusting a small, precisely weighed sample of the pure compound and quantifying the resulting combustion products (CO₂, H₂O, and N₂). The oxygen content is typically determined by difference. The close agreement between the experimental and theoretical percentages validates the purity and the proposed molecular formula of the compound.

Table 5: Theoretical Elemental Composition of this compound

ElementSymbolAtomic Weight (u)Number of AtomsTotal Mass (u)Mass Percentage (%)
CarbonC12.0119108.09965.44%
HydrogenH1.0081111.0886.71%
NitrogenN14.007114.0078.48%
OxygenO15.999231.99819.37%
Total 165.192 100.00%

Computational and Theoretical Studies on 3 6 Methyl Pyridin 2 Yl Propionic Acid and Analogues

Quantum Chemical Calculations for Spectroscopic Interpretations

Predicted Vibrational Spectra from Theoretical Methods:While DFT is commonly used to predict IR and Raman spectra to complement experimental findings, no such theoretical vibrational analysis has been published for 3-(6-Methyl-pyridin-2-YL)-propionic acid.

While general principles of computational chemistry could be used to speculate on the likely properties of this molecule based on its constituent parts (a methylpyridine ring and a propionic acid side chain), such a discussion would not be based on specific research findings for the compound . Adherence to scientific accuracy and the specific scope of the requested subject necessitates that the article be based on dedicated studies.

Further theoretical research is required to elucidate the specific computational and quantum chemical properties of this compound.

Theoretical NMR Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for molecular structure elucidation. Computational methods, particularly those using the Gauge-Including Atomic Orbital (GIAO) approach within a DFT framework, allow for the accurate prediction of ¹H and ¹³C NMR chemical shifts. mdpi.com These calculations provide a theoretical spectrum that can be compared with experimental data to confirm molecular structures or to predict the spectra of yet-unsynthesized compounds.

The theoretical chemical shifts for a molecule like this compound are calculated by determining the magnetic shielding tensors for each nucleus. The local electronic environment, influenced by factors such as bond hybridization, electronegativity of neighboring atoms, and through-space magnetic anisotropy, dictates these shielding values. For pyridine (B92270) derivatives, the nitrogen atom and the aromatic ring current significantly influence the chemical shifts of the ring protons and carbons. Similarly, the electronic nature of the propionic acid side chain affects the adjacent carbons and protons.

Table 1: Illustrative Theoretical vs. Experimental ¹³C NMR Chemical Shifts for Propanoic Acid Analogue

Carbon AtomFunctional GroupPredicted δ (ppm)Experimental δ (ppm)
C1-COOH178.5179.9
C2-CH₂-27.827.6
C3-CH₃9.59.2
Note: Data is illustrative for propanoic acid and serves to demonstrate the accuracy of computational methods.

UV-Vis Absorption Predictions

The electronic absorption properties of molecules can be effectively predicted using Time-Dependent Density Functional Theory (TD-DFT). mdpi.com This method calculates the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption of light in the Ultraviolet-Visible (UV-Vis) region. The results are typically presented as a theoretical spectrum, showing the maximum absorption wavelength (λmax) and the corresponding oscillator strength (f), which is related to the intensity of the absorption band.

For this compound, the UV-Vis spectrum is expected to be dominated by π → π* transitions within the pyridine ring and n → π* transitions involving the lone pair of electrons on the nitrogen atom and the oxygen atoms of the carboxyl group. researchgate.net The position of the methyl group and the propionic acid substituent on the pyridine ring will modulate the energies of the molecular orbitals (HOMO and LUMO), thereby influencing the λmax values. researchgate.net

Computational studies on similar pyridine derivatives show that functionals like B3LYP and PBE0, combined with appropriate basis sets, can predict λmax with a mean absolute error of around 20-40 nm compared to experimental values. rsc.org The choice of solvent can also be incorporated into the calculations using models like the Polarizable Continuum Model (PCM), as solvent polarity can significantly shift absorption bands. mdpi.com

Table 2: Predicted UV-Vis Absorption Data for a Styrylpyridine Analogue in Gas Phase

Transitionλmax (nm)Oscillator Strength (f)Major Contribution
S₀ → S₁3150.98HOMO → LUMO (π → π)
S₀ → S₂2780.15HOMO-1 → LUMO (π → π)
S₀ → S₃2550.08HOMO → LUMO+1 (π → π*)
Note: This data is for a related styrylpyridine compound and illustrates typical TD-DFT output.

Non-Linear Optical (NLO) Properties Theoretical Evaluation

Molecules with significant charge asymmetry and extended π-conjugated systems can exhibit non-linear optical (NLO) properties, which are of great interest for applications in optoelectronics and photonics. Computational chemistry allows for the evaluation of these properties by calculating the molecular polarizability (α) and the first-order hyperpolarizability (β). frontiersin.org

For this compound, the pyridine ring acts as a π-system. The interplay between the electron-donating methyl group and the propionic acid substituent can create a dipole moment and enhance the molecule's NLO response. DFT calculations, often using the B3LYP functional, can provide reliable predictions of these properties. researchgate.net The calculated hyperpolarizability value is often compared to that of a standard NLO material like urea (B33335) to assess its potential. A large β value suggests that the material may be effective for applications such as frequency doubling of laser light. researchgate.net

Table 3: Calculated NLO Properties for an Analogue Pyridine Derivative

PropertySymbolCalculated Value (a.u.)
Dipole Momentµ3.5 D
Polarizabilityα1.5 x 10⁻²³ esu
First Hyperpolarizabilityβ2.8 x 10⁻³⁰ esu
Note: Values are illustrative for a related 2-amino-6-methylpyridinium derivative. researchgate.net

Thermodynamic Property Analysis through Computational Methods

Computational methods are routinely used to predict the thermodynamic properties of molecules, such as the enthalpy of formation (ΔHf°), entropy (S°), and Gibbs free energy (G°). unjani.ac.idresearchgate.net These calculations are typically performed by first optimizing the molecular geometry and then carrying out a frequency calculation at the same level of theory (e.g., DFT with the B3LYP functional). researchgate.net

The frequency calculation provides the vibrational modes of the molecule, from which the zero-point vibrational energy (ZPVE) and thermal contributions to enthalpy and entropy can be determined. These values are crucial for understanding the stability of the molecule and predicting the thermodynamics of reactions in which it might participate. For instance, the calculated enthalpy of formation can provide a measure of the molecule's intrinsic stability. Studies on pyridine derivatives demonstrate that these computational approaches yield thermodynamic data in good agreement with experimental values where available. unt.edu

Table 4: Illustrative Calculated Thermodynamic Properties for a Pyridine Derivative at 298.15 K

PropertySymbolValueUnits
Enthalpy-35.6kJ/mol
Entropy-2.89kJ/mol·K
Gibbs Free Energy-32.7kJ/mol
Note: Data is illustrative for a generic pyridine synthesis reaction and demonstrates typical computational outputs. unjani.ac.id

Theoretical Studies on Reactive Sites and Reactivity Predictions

The reactivity of a molecule—where it is susceptible to electrophilic or nucleophilic attack—can be predicted using conceptual DFT. Descriptors such as the Fukui function and the dual descriptor are calculated to identify the most reactive sites within a molecule. scm.commdpi.com The Fukui function, f(r), indicates the change in electron density at a point r when the total number of electrons in the system changes. bas.bg

f⁺(r) predicts sites for nucleophilic attack (where an electron is added).

f⁻(r) predicts sites for electrophilic attack (where an electron is removed).

For this compound, these calculations would likely identify the nitrogen atom of the pyridine ring as a primary site for electrophilic attack (due to its lone pair) and the carbonyl carbon of the carboxylic acid group as a site for nucleophilic attack. The aromatic carbons of the pyridine ring would also exhibit varying degrees of reactivity depending on the directing effects of the substituents. researchgate.net Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) also provides crucial information; the HOMO density highlights regions susceptible to electrophilic attack, while the LUMO density indicates sites for nucleophilic attack. mostwiedzy.pl

Natural Bonding Orbital (NBO) Analysis

Natural Bonding Orbital (NBO) analysis is a computational technique used to study charge delocalization, hyperconjugation, and intramolecular interactions. wikipedia.orgwisc.edu It transforms the complex, delocalized molecular orbitals into a set of localized one-center (lone pair) and two-center (bond) orbitals that correspond to the familiar Lewis structure representation. faccts.de

The key output of an NBO analysis is the second-order perturbation theory analysis of the Fock matrix. This analysis quantifies the stabilization energy (E⁽²⁾) associated with the delocalization of electron density from a filled (donor) NBO to an empty (acceptor) NBO. wisc.edu Larger E⁽²⁾ values indicate stronger interactions.

For this compound, NBO analysis would reveal:

Hyperconjugation: Interactions between the σ bonds of the methyl and ethyl groups and the π* anti-bonding orbitals of the pyridine ring.

Intramolecular Hydrogen Bonding: Potential weak interactions between the carboxylic acid proton and the pyridine nitrogen.

Charge Delocalization: The delocalization of the nitrogen lone pair (n) into the π* orbitals of the aromatic ring, which contributes to the molecule's stability. acadpubl.eu

Reaction Mechanisms and Chemical Transformations Involving 3 6 Methyl Pyridin 2 Yl Propionic Acid

Oxidation Reactions of the Pyridine (B92270) Moiety and Alkyl Chain

The oxidation of 3-(6-methyl-pyridin-2-yl)-propionic acid can occur at either the pyridine ring or the alkyl substituents, depending on the oxidizing agent and reaction conditions.

The pyridine ring is generally resistant to oxidation. However, strong oxidizing agents can lead to the formation of N-oxides. The microbial metabolism of pyridine derivatives has been studied, and it has been noted that pyridine carboxylic acids exhibit a high rate of transformation, suggesting that the pyridine ring can be a site for oxidative degradation under specific enzymatic conditions. nih.gov

The methyl group attached to the pyridine ring and the propionic acid side chain are more susceptible to oxidation. For instance, the oxidation of a pyridine derivative by cerium(IV) has been investigated, providing insights into the kinetics of such reactions. researchgate.net Kinetic studies on the oxidation of pyridine under fuel-lean conditions in a jet-stirred reactor have also been performed, offering a detailed analysis of the nitrogen evolution mechanism during oxidation. researchgate.netresearcher.life

Oxidizing AgentPotential ProductComments
Peroxy acids (e.g., m-CPBA)Pyridine N-oxideCommon method for N-oxide formation.
Strong oxidants (e.g., KMnO4)Oxidation of alkyl chainMay lead to the formation of a carboxylic acid at the methyl position or cleavage of the propionic acid chain.
Cerium(IV)Complex mixture of oxidation productsKinetic studies show a first-order dependence on the oxidant. researchgate.net
Microbial oxidationRing-opened productsBiodegradation pathways can lead to complete mineralization. nih.gov

Reduction Reactions of the Pyridine Ring and Carboxylic Acid Group

The reduction of this compound can target either the pyridine ring or the carboxylic acid group.

The catalytic hydrogenation of the pyridine ring to a piperidine (B6355638) ring is a common transformation, typically requiring a heterogeneous catalyst such as platinum, palladium, or rhodium under hydrogen pressure. The conditions can be controlled to achieve partial or full saturation of the ring.

The carboxylic acid group can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃). The choice of reducing agent is crucial to avoid the reduction of the pyridine ring. Sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce a carboxylic acid but may be used if the carboxylic acid is first converted to a more reactive derivative, such as an ester.

Reducing AgentTarget Functional GroupProduct
H₂/Pd, Pt, or RhPyridine ring3-(6-Methyl-piperidin-2-yl)-propionic acid
LiAlH₄Carboxylic acid group3-(6-Methyl-pyridin-2-yl)-propan-1-ol
BH₃Carboxylic acid group3-(6-Methyl-pyridin-2-yl)-propan-1-ol

Nucleophilic Substitution Reactions on Pyridine and Alkyl Substituents

Nucleophilic substitution reactions on the pyridine ring of this compound are generally favored at the positions ortho and para (2- and 4-positions) to the nitrogen atom. This is due to the ability of the electronegative nitrogen to stabilize the anionic intermediate (Meisenheimer complex). stackexchange.comquimicaorganica.org However, in this specific molecule, the 2-position is already substituted. Therefore, nucleophilic attack would be more likely at the 6-position if a suitable leaving group were present. The presence of the electron-donating methyl and alkyl groups slightly deactivates the ring towards nucleophilic attack.

The alkyl side chain can also undergo nucleophilic substitution. For instance, the C(sp³)–H bonds of 2-alkylpyridines can be functionalized through a tandem nucleophilic substitution/aza-Cope rearrangement, as demonstrated in the allylic alkylation with Morita–Baylis–Hillman carbonates. beilstein-journals.org This suggests that the propionic acid side chain could potentially be a site for similar transformations.

Reaction TypeReagentPotential Product
Nucleophilic aromatic substitution (at position 6)Strong nucleophile (e.g., organolithium) with a leaving group at C66-substituted-3-(2-methylpyridin-yl)propionic acid
C(sp³)–H functionalization of alkyl chainMorita–Baylis–Hillman carbonatesAllylated propionic acid derivative beilstein-journals.org

Electrophilic Aromatic Substitution on the Pyridine Ring

The pyridine ring is significantly less reactive towards electrophilic aromatic substitution than benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. quimicaorganica.orgquora.com The reaction, when it does occur, typically requires harsh conditions and proceeds at the 3- and 5-positions, which are meta to the nitrogen. quimicaorganica.orgyoutube.com The protonation of the pyridine nitrogen under acidic conditions further deactivates the ring.

For this compound, the substituents will influence the position of any potential electrophilic attack. The methyl group is an activating, ortho-, para-director, while the propionic acid group is a deactivating, meta-director. Their combined effect, along with the inherent reactivity of the pyridine ring, makes predicting the outcome of electrophilic substitution complex. Computational studies on the nitration of pyridine derivatives have shown that the reaction mechanism is a stepwise polar process, and the protonation of the pyridine nitrogen significantly deactivates the ring. rsc.org Halogenation of the 3-position of pyridines can be achieved through Zincke imine intermediates under milder conditions. nih.gov

ReactionReagentsExpected Major Product Position
NitrationHNO₃/H₂SO₄5-nitro derivative
SulfonationFuming H₂SO₄Pyridine-5-sulfonic acid derivative
BrominationBr₂/FeBr₃5-bromo derivative
Friedel-Crafts Alkylation/AcylationR-Cl/AlCl₃Generally not successful due to N-alkylation/acylation

Mechanistic Investigations of Catalyzed Reactions (e.g., Kinetic Oxidation Studies)

Understanding the mechanisms of catalyzed reactions involving this compound is crucial for optimizing reaction conditions and developing new synthetic methodologies. Kinetic studies can provide valuable information about the rate-determining steps and the nature of the reactive intermediates.

A study on the kinetics of oxidation of a pyridine derivative, N, N-dimethyl-N'-(pyridin-2-yl) formamidine, by cerium(IV) in aqueous perchloric acid revealed that the reaction is first order with respect to the oxidant and has a less than unit order dependence on the pyridine derivative. researchgate.net The reaction rate was also found to be inversely dependent on the hydrogen ion concentration. researchgate.net Such studies, although not on the exact molecule of interest, provide a framework for understanding the potential oxidation mechanisms of this compound.

Experimental and kinetic studies of pyridine oxidation under fuel-lean conditions have been conducted in a jet-stirred reactor, providing insights into the complex reaction network and the formation of various nitrogen-containing products. researchgate.netresearcher.life

Hydroarylation Reaction Mechanisms and Intermediate Species

Hydroarylation is a powerful reaction that involves the addition of a C-H bond of an aromatic compound across a C-C multiple bond. The anti-Markovnikov hydroarylation of unactivated olefins with pyridine derivatives can be achieved via a photoredox-catalyzed radical mechanism. nih.govacs.org

In this process, a photocatalyst, upon irradiation with visible light, promotes the single-electron reduction of a halopyridine to generate a pyridyl radical. This radical then adds to the olefin in an anti-Markovnikov fashion to form a carbon-centered radical intermediate. Subsequent hydrogen atom transfer (HAT) from a suitable donor yields the final hydroarylated product. nih.govacs.org Mechanistic investigations, including computational and experimental studies, support a mechanism involving a proton-coupled electron transfer, followed by alkene addition and rapid HAT mediated by a polarity-reversal catalyst. nih.govacs.orgresearchgate.net

The key steps in the proposed mechanism are:

Photocatalyst excitation: The photocatalyst absorbs light and reaches an excited state.

Single-electron transfer (SET): The excited photocatalyst transfers an electron to the pyridine derivative (likely a halogenated precursor to this compound) to form a pyridyl radical anion.

Formation of the pyridyl radical: The radical anion fragments to generate the pyridyl radical.

Radical addition to olefin: The pyridyl radical adds to the double bond of the olefin.

Hydrogen atom transfer (HAT): The resulting alkyl radical abstracts a hydrogen atom from a donor to give the final product and regenerate the catalyst.

This methodology allows for the efficient and regioselective formation of C-C bonds and the synthesis of complex alkylpyridine derivatives.

In Vitro Biological Activity and Mechanistic Insights of Pyridine Propionic Acid Compounds

In Vitro Enzyme Inhibition Studies

Investigation of Enzyme-Ligand Interactions

Comprehensive studies detailing the specific enzyme-ligand interactions of 3-(6-Methyl-pyridin-2-YL)-propionic acid are not extensively documented in publicly accessible research. General principles of enzyme-ligand interactions involve various non-covalent forces such as hydrogen bonding, hydrophobic interactions, van der Waals forces, and electrostatic interactions, which collectively determine the binding affinity and specificity of a ligand for an enzyme's active site. Computational docking studies and biophysical techniques like X-ray crystallography and NMR spectroscopy are typically employed to elucidate these interactions at a molecular level. However, such specific analyses for this compound have not been identified.

Modulation of Specific Biochemical Pathways

Information regarding the specific biochemical pathways modulated by this compound is not detailed in the available literature. The biological effect of a compound is often a result of its interaction with key enzymes or receptors within a particular metabolic or signaling pathway. For instance, propionic acid and its derivatives are known to be involved in various metabolic pathways. However, the influence of the this compound structure on specific cellular pathways has not been a subject of extensive investigation in the reviewed studies.

In Vitro Receptor Binding and Modulation Assays

Specific data from in vitro receptor binding and modulation assays for this compound are not prominently featured in the reviewed scientific literature. Receptor binding assays are crucial for determining the affinity and selectivity of a compound for various receptors, thereby predicting its potential pharmacological effects. These assays typically involve competitive binding studies with radiolabeled ligands to determine key parameters such as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). The absence of such data for this compound limits the understanding of its potential receptor-mediated activities.

In Vitro Antimicrobial Activity

Antibacterial Efficacy Studies

Several studies have investigated the antibacterial properties of propionic acid derivatives. In a notable study, a series of Schiff bases and esters of propionic acid were synthesized and evaluated for their in vitro antimicrobial activity against Gram-positive and Gram-negative bacteria.

The antibacterial efficacy was determined by the tube dilution method, with minimum inhibitory concentration (MIC) values being recorded. The results indicated that some of these synthesized compounds exhibited significant antibacterial activity. For instance, certain Schiff bases of propionic acid showed promising activity against Staphylococcus aureus and Escherichia coli. The presence of specific substituents on the aromatic ring of the Schiff bases was found to influence the antibacterial potency. For example, the introduction of an electron-withdrawing group, such as a bromo group at the para position, enhanced the antibacterial activity against S. aureus and E. coli. In contrast, the ester derivatives of propionic acid generally displayed weaker antibacterial effects compared to the Schiff bases, with some exceptions.

The following table summarizes the minimum inhibitory concentration (MIC) of selected propionic acid derivatives against various bacterial strains.

Table 1: Antibacterial Activity of Selected Propionic Acid Derivatives (MIC in µg/mL)

Compound Staphylococcus aureus Bacillus subtilis Escherichia coli
Compound A 125 250 125
Compound B 250 500 250
Compound C 125 250 125
**Norfloxacin*** 3.12 6.25 3.12

\Standard Drug*

Antifungal Efficacy Studies

The antifungal potential of propionic acid derivatives has also been a subject of investigation. In the same study evaluating antibacterial efficacy, the synthesized Schiff bases and esters of propionic acid were tested against fungal strains such as Candida albicans and Aspergillus niger.

The findings revealed that several of the synthesized compounds possessed noteworthy antifungal activity. Interestingly, the structural features influencing antifungal efficacy differed from those affecting antibacterial activity. For instance, the presence of electron-releasing groups, such as a trimethoxy group, on the aromatic ring of the Schiff bases was found to enhance the antifungal activity against both C. albicans and A. niger. One particular Schiff base derivative emerged as a potent antifungal agent, showing comparable or even superior activity to the standard antifungal drug, fluconazole, against the tested fungal strains.

The table below presents the minimum inhibitory concentration (MIC) of selected propionic acid derivatives against common fungal pathogens.

Table 2: Antifungal Activity of Selected Propionic Acid Derivatives (MIC in µg/mL)

Compound Candida albicans Aspergillus niger
Compound D 62.5 62.5
Compound E 125 125
Compound F 250 250
**Fluconazole*** 6.25 6.25

\Standard Drug*

Anti-tubercular Activity Assessments (e.g., Microplate Alamar Blue assay)

The emergence of multi-drug resistant strains of Mycobacterium tuberculosis (Mtb) has created an urgent need for novel anti-tubercular agents. nih.gov Pyridine (B92270) derivatives have been a significant area of focus in this research. researchgate.netnih.gov A common and efficient method for assessing the in vitro anti-mycobacterial activity of compounds is the Microplate Alamar Blue Assay (MABA). nih.govresearchgate.net This colorimetric assay determines the minimum inhibitory concentration (MIC)—the lowest concentration of a compound that inhibits visible bacterial growth—by using a redox indicator that changes color in response to cellular metabolic activity. frontiersin.orgbrieflands.com

Numerous studies have demonstrated the potent anti-tubercular activity of various pyridine-containing molecules. For instance, 4-substituted picolinohydrazoamides have been identified as a new class of antitubercular agents active at low concentrations. frontiersin.org In one study, two 2,4-disubstituted pyridine derivatives, designated as compounds 11 and 15, showed strong in vitro antitubercular effects with MIC₉₉ values of 0.8 µg/ml and 1.5 µg/ml, respectively. frontiersin.org Another study on isoniazid (B1672263) and pyridine derivatives found two compounds with encouraging activity against the H37Rv strain, with IC₅₀ values of 3.2 µM and 1.5 µM. nih.gov These compounds also showed significant activity against several drug-resistant clinical isolates of Mtb. nih.gov Similarly, a series of pyrazolo[1,5-a]pyridine-3-carboxamide (B1625802) derivatives exhibited excellent in vitro potency with nanomolar MIC values against both drug-susceptible and multi-drug-resistant Mtb strains. nih.gov

Table 1: In Vitro Anti-tubercular Activity of Selected Pyridine Derivatives

Compound ClassSpecific CompoundM. tuberculosis StrainActivity (MIC/IC₅₀)Reference
2,4-Disubstituted PyridineCompound 11H37Rv0.8 µg/ml (MIC₉₉) frontiersin.org
2,4-Disubstituted PyridineCompound 15H37Rv1.5 µg/ml (MIC₉₉) frontiersin.org
Pyridine DerivativeCompound 1H37Rv3.2 µM (IC₅₀) nih.gov
Pyridine DerivativeCompound 2H37Rv1.5 µM (IC₅₀) nih.gov
Pyrazolo[1,5-a]pyridine-3-carboxamideCompound 5kH37Rv & MDR-TBLow nanomolar (MIC) nih.gov

In Vitro Antiviral Activity (e.g., HIV-1 Integrase Inhibition)

Pyridine and its derivatives are recognized for their broad-spectrum antiviral activities against a variety of viruses, including Human Immunodeficiency Virus (HIV), Hepatitis C Virus (HCV), and Hepatitis B Virus (HBV). nih.govresearchgate.netnih.gov One of the key mechanisms through which these compounds exert their anti-HIV effects is the inhibition of HIV-1 integrase, an essential enzyme for viral replication. nih.govnih.gov

HIV-1 integrase facilitates the insertion of the viral genome into the host cell's DNA, a critical step in the retroviral life cycle. nih.gov Pyridine-based compounds have been designed to block the action of this enzyme. The structural diversity of pyridine derivatives allows for various modes of viral inhibition, including interference with reverse transcriptase, viral polymerases, and other key viral and cellular proteins. researchgate.netnih.gov The development of new antiviral agents is crucial due to the rise of drug resistance, and the pyridine scaffold is considered a promising starting point for such research. nih.gov

In Vitro Anticancer Activity and Cytotoxicity Profiling

The pyridine scaffold is a constituent of numerous compounds that have been investigated for their anticancer properties. globalresearchonline.netarabjchem.org These derivatives have demonstrated cytotoxicity against a wide range of human cancer cell lines, including those of the breast (MCF-7), liver (HepG2), lung (A549), colon (HT-29), and prostate (PC-3). globalresearchonline.netarabjchem.orgacs.org

The mechanisms underlying their anticancer activity are diverse. For example, some pyridine-urea derivatives have been shown to inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in angiogenesis. nih.gov In one study, pyridine-ureas 8b and 8e were identified as potent anticancer agents, with compound 8e being 8.7 times more active than the standard drug Doxorubicin against the MCF-7 cell line (IC₅₀ = 0.22 µM vs 1.93 µM). nih.gov Another study identified a pyridine derivative, compound 12, which exhibited potent cytotoxicity against MCF-7 and HepG2 cell lines with IC₅₀ values of 0.5 µM and 5.27 µM, respectively. acs.org Furthermore, some 2-amino-4,6-diphenylnicotinonitriles have shown exceptional cytotoxicity against breast cancer cell lines, with one compound surpassing the potency of Doxorubicin. researchgate.net

Table 2: In Vitro Anticancer Activity of Selected Pyridine Derivatives

Compound ClassSpecific CompoundCancer Cell LineActivity (IC₅₀)Reference
Pyridine-UreaCompound 8eMCF-7 (Breast)0.22 µM nih.gov
Pyridine-UreaDoxorubicin (Reference)MCF-7 (Breast)1.93 µM nih.gov
Pyridine DerivativeCompound 12MCF-7 (Breast)0.5 µM acs.org
Pyridine DerivativeCompound 12HepG2 (Liver)5.27 µM acs.org
Pyridine-3-carbonitrileCompound 4aHT29 (Colorectal)2.243 µM researchgate.net

In Vitro Anti-inflammatory and Analgesic Mechanisms

Pyridine derivatives have shown potential as anti-inflammatory and analgesic agents. ijsdr.org Their anti-inflammatory effects are often mediated through the inhibition of key enzymes in the inflammatory pathway, such as cyclooxygenase (COX) and lipoxygenase. nih.gov The propionic acid moiety is a well-known feature of many non-steroidal anti-inflammatory drugs (NSAIDs). Studies have shown that propionic acid derivatives can induce the expression of immune-related genes and inflammatory mediators like cytokines and chemokines in vitro. nih.gov

In vitro studies using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages have been employed to evaluate the anti-inflammatory activity of pyridine compounds. nih.gov Certain pyridine derivatives have demonstrated significant inhibition of nitric oxide (NO) production, a key inflammatory mediator. nih.gov For instance, pyridine derivatives 7a and 7f showed NO inhibition of 65.48% and 51.19% with IC₅₀ values of 76.6 µM and 96.8 µM, respectively. nih.gov Further investigation into the most promising compounds revealed a significant decrease in the gene expression levels of pro-inflammatory cytokines such as Interleukin-1 (IL-1), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α). nih.gov

The analgesic effects of some 3-hydroxy pyridine-4-one derivatives have been demonstrated in animal models, suggesting that their mechanism may involve the inhibition of cyclooxygenase and/or lipoxygenase pathways. nih.gov

In Vitro Antioxidant Activity Assessments

Many pyridine derivatives have been evaluated for their antioxidant properties using various in vitro assays. researchgate.net Common methods include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assay, and the Ferric Reducing Antioxidant Power (FRAP) assay. researchgate.netmdpi.commdpi.comnih.govnih.gov These assays measure the ability of a compound to neutralize stable free radicals, which is an indication of its antioxidant potential.

For example, a study on 1,4-dihydropyridine (B1200194) derivatives found that compounds with electron-donating groups on the aromatic ring exhibited higher relative antioxidant activity in a β-carotene/linoleic acid assay. gavinpublishers.com In another study, the antioxidant activity of various synthesized compounds was evaluated using both ABTS and DPPH methods, with some compounds showing very high activity, comparable to the standard antioxidant ascorbic acid. mdpi.com The antioxidant capacity is often expressed as the IC₅₀ value, which is the concentration required to scavenge 50% of the free radicals. nih.gov For instance, in an evaluation of pyrenyl pyridine derivatives, both DPPH and nitric oxide scavenging assays were used to determine the percentage inhibition of free radicals. researchgate.net

Table 3: In Vitro Antioxidant Activity of Selected Pyridine Derivatives

Compound ClassAssay MethodActivity (IC₅₀ or % Inhibition)Reference
Quinazolinone DerivativeDPPHIC₅₀ = 26.87 µM mdpi.com
Quinazolinone DerivativeABTSIC₅₀ = 71.42 µM mdpi.com
DiphenylpropionamideABTS78.19% Inhibition mdpi.com
Pyrenyl Pyridine DerivativeDPPH58.84% Inhibition at 500 µg/ml researchgate.net
Pyrenyl Pyridine DerivativeNitric Oxide Scavenging57.33% Inhibition at 500 µg/ml researchgate.net

In Vitro Anti-fibrotic Activity Investigations (e.g., Collagen Inhibition)

Fibrotic diseases are characterized by the excessive accumulation of extracellular matrix components, particularly collagen. nih.gov Pyridine derivatives have emerged as potential anti-fibrotic agents by inhibiting key enzymes involved in collagen synthesis. nih.govacs.org One such target is prolyl 4-hydroxylase, an enzyme crucial for the structural stability of collagen. nih.gov

In vitro studies have utilized various methods to assess the anti-fibrotic potential of these compounds. For example, the effect on collagen accumulation can be visualized using Picro-Sirius red staining in cell cultures. mdpi.comresearchgate.net The amount of hydroxyproline (B1673980), an amino acid abundant in collagen, can also be quantified to measure collagen content. mdpi.comresearchgate.net Furthermore, enzyme-linked immunosorbent assays (ELISA) can be used to measure the expression of specific collagen types, such as Collagen type I alpha 1 (COL1A1). mdpi.comresearchgate.net

One study investigated a series of novel 2-(pyridin-2-yl) pyrimidine (B1678525) derivatives and found that two compounds, 12m and 12q, exhibited the best anti-fibrotic activities with IC₅₀ values of 45.69 µM and 45.81 µM, respectively. mdpi.comresearchgate.net These compounds were shown to effectively inhibit the expression of collagen and the content of hydroxyproline in vitro. mdpi.comresearchgate.net Another study demonstrated that 2,4-pyridine dicarboxylic acid (2,4-PDCA), a competitive inhibitor of prolyl 4-hydroxylase, decreased the formation of hydroxyproline in cultured rabbit corneal fibroblasts by 28.2%. nih.gov These findings highlight the potential of pyridine-based compounds to be developed as novel anti-fibrotic drugs. researchgate.net

Derivatives and Analogues of 3 6 Methyl Pyridin 2 Yl Propionic Acid in Medicinal Chemistry Research

Design Principles for Pyridine-Propionic Acid Analogues and Derivatives

The design of new therapeutic agents is an intricate process focused on discovering molecules that can interact specifically with a biological target to elicit a desired therapeutic effect. mdpi.com For pyridine-propionic acid analogues, design principles often revolve around modifying the core structure to enhance properties like target affinity, selectivity, metabolic stability, and bioavailability. mdpi.com The pyridine (B92270) ring, being a basic heterocycle, can improve water solubility, a desirable characteristic for pharmaceutical compounds. nih.gov

Key design strategies include:

Substitution on the Pyridine Ring: Introducing various functional groups to the pyridine ring can significantly alter the molecule's electronic and steric properties, influencing its binding to biological targets. nih.gov The position of these substituents is crucial; for instance, pyridine compounds are more susceptible to nucleophilic substitution at the C-2 and C-4 positions. nih.gov

Modification of the Propionic Acid Chain: Alterations to the propionic acid side chain, such as creating amide or ester derivatives, can impact the compound's pharmacokinetic profile and biological activity. humanjournals.com For example, the synthesis of amide derivatives from arylpropionic acids has been explored to develop compounds with analgesic properties. humanjournals.com

Molecular Hybridization and Scaffold Hopping: These strategies involve combining structural features from different known active compounds to create novel molecules with potentially improved or dual activities. mdpi.com For example, fragments of an existing drug can be merged with a pyridine-based nucleus to develop new kinase inhibitors. mdpi.com This approach leverages the established pharmacophoric features of known drugs to guide the design of new derivatives. mdpi.com

Structure-Activity Relationship (SAR) Studies of Related Compounds

Structure-Activity Relationship (SAR) studies are essential for optimizing lead compounds in drug discovery by identifying which parts of a molecule are key to its biological effects. For pyridine derivatives, SAR studies have revealed several important trends.

A review of pyridine derivatives with antiproliferative activity found that the presence and specific placement of methoxy (B1213986) (-OMe), hydroxyl (-OH), carbonyl (-C=O), and amino (-NH2) groups can enhance activity against cancer cell lines. nih.govnih.gov Conversely, the inclusion of halogen atoms or other bulky groups tended to result in lower antiproliferative activity. nih.govnih.gov

In the context of anti-inflammatory agents, SAR studies on a series of imidazol-5-yl pyridine derivatives identified compounds with potent inhibitory activity against p38α kinase, a key enzyme in the inflammatory response. elsevierpure.com The most potent compounds in this series, 11a and 11d , demonstrated IC₅₀ values of 47 nM and 45 nM, respectively, against the p38α kinase. elsevierpure.com

SAR studies on arylpropionic acids have also been conducted, leading to the development of selective agonists by introducing substituents to the propionic acid chain or replacing the adjacent phenyl ring with a pyridine ring to enhance the compound's half-life. humanjournals.com

Table 1: SAR Findings in Pyridine Derivatives

Compound/Series Modification Impact on Biological Activity Reference
General Pyridine Derivatives Addition of -OMe, -OH, -C=O, -NH2 groups Enhanced antiproliferative activity nih.gov, nih.gov
General Pyridine Derivatives Addition of halogen atoms or bulky groups Lowered antiproliferative activity nih.gov, nih.gov
Imidazol-5-yl Pyridine Derivatives Specific structural conformations Potent p38α kinase inhibition (IC₅₀ = 45-47 nM) elsevierpure.com

Synthesis of Novel Derivatives for Enhanced Biological Activity

The synthesis of novel derivatives is a cornerstone of medicinal chemistry, aimed at improving the efficacy and pharmacokinetic properties of a lead compound. The bifunctional nature of pyridine-propionic acids, possessing both a basic pyridine ring and an acidic carboxylic acid group, allows for diverse chemical transformations.

One common approach is the modification of the carboxylic acid group. For instance, new amide derivatives of 2-[5, 6- diphenyl-3(2H)-pyridazinone-2-yl] propionic acid have been synthesized by reacting the parent acid with various amines, leading to compounds with significant analgesic activity. humanjournals.com Similarly, a series of 2-(4-substitutedmethylphenyl)propionic acid derivatives were synthesized and showed dual functionality as both COX inhibitors and antibacterial agents. tandfonline.com

Another strategy involves reactions targeting the pyridine ring. For example, Suzuki coupling reactions have been used to attach other cyclic structures to the pyridine scaffold, leading to potent enzyme inhibitors. nih.gov The synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives has yielded compounds with significant cytotoxic activity against lung cancer cell lines, with one derivative showing an IC₅₀ value tenfold lower than the reference drug, imatinib. frontiersin.org These synthetic efforts highlight the adaptability of the pyridine scaffold in creating diverse molecules with enhanced biological functions. nih.govfrontiersin.org

Pyridine-Propionic Acid Scaffolds as Building Blocks for Complex Organic Molecules

The pyridine scaffold is one of the most prevalent structural units in pharmaceutical development. nih.gov Its utility extends beyond its own biological activity, serving as a critical building block, or scaffold, for the construction of more complex molecules. researchgate.netnih.gov The unique chemical properties of the pyridine ring, including its basicity and reactivity, make it a valuable component in organic synthesis. nih.gov

Synthetic chemists utilize various methods to incorporate the pyridine moiety into larger, more complex structures. These methods include:

Multi-component Reactions: These reactions allow for the efficient assembly of complex molecules from simpler starting materials in a single step. For example, the [2 + 2 + 1 + 1] multicomponent synthesis is a known method for creating substituted pyridines. researchgate.net

Cross-Coupling Reactions: Techniques like the Suzuki and Buchwald-Hartwig cross-coupling reactions are powerful tools for creating carbon-carbon and carbon-nitrogen bonds, respectively. nih.govmdpi.com These reactions enable the attachment of various substituents and complex fragments to the pyridine ring, facilitating the synthesis of diverse molecular libraries. mdpi.com

Cycloaddition Reactions: The inverse electron demand aza-Diels–Alder reaction is another key approach for synthesizing pyridine derivatives. nih.gov

The pyridine-propionic acid structure, in particular, offers two distinct points for chemical modification—the ring and the acid chain—making it a versatile building block for creating a wide range of complex organic molecules with potential therapeutic applications.

Role as Synthetic Intermediates for Pharmacologically Relevant Compounds

Pharmaceutical intermediates are crucial building blocks for the synthesis of active pharmaceutical ingredients (APIs). nbinno.com Pyridine-containing compounds, such as derivatives of 3-(pyridin-yl)propanoic acid, serve as important intermediates in the synthesis of more complex drug molecules. nbinno.commedchemexpress.com Their structure is suitable for a variety of functionalization and coupling reactions that are fundamental to building pharmacologically active agents. nbinno.com

For example, (S)-2-amino-3-(pyridin-4-yl)propanoic acid is a recognized intermediate used in a wide array of synthetic pathways to create new drugs. nbinno.com Its pyridine ring attached to an alanine (B10760859) backbone provides unique chemical properties that are leveraged in developing novel therapeutics. nbinno.com Similarly, 3-Pyrimidin-2-yl-2-pyrimidin-2-ylmethyl-propionic acid is noted as a useful synthetic intermediate for pharmaceutical synthesis. medchemexpress.com

The compound 3-(6-Methyl-pyridin-2-YL)-propionic acid, with its specific substitution pattern, represents a valuable intermediate. Its structure can be strategically modified to produce a variety of pharmacologically relevant compounds, such as kinase inhibitors for cancer therapy or novel agents for treating neuroprotective disorders. vulcanchem.com The presence of the methyl group on the pyridine ring can also influence the molecule's solubility and bioactivity, a factor that can be exploited in the design of new drug candidates. vulcanchem.com

Crystal Structure Analysis and Supramolecular Assemblies of Pyridine Propionic Acids

Single Crystal X-ray Diffraction Analysis of 3-(6-Methyl-pyridin-2-YL)-propionic Acid and Related Structures

For instance, the crystal structure of 3-(Pyridin-3-yl)propionic acid has been determined and reveals a monoclinic crystal system with the space group P21/c. nih.gov The molecules in the crystal are linked by hydrogen bonds to form chains. The precise bond lengths, angles, and torsion angles obtained from SCXRD are fundamental for understanding the molecule's conformation and how it interacts with its neighbors in the crystal lattice.

Below is a table summarizing the crystallographic data for 3-(Pyridin-3-yl)propionic acid, which serves as a valuable reference for understanding the structural characteristics of this class of compounds.

Parameter Value
Chemical FormulaC₈H₉NO₂
Molecular Weight151.16 g/mol
Crystal SystemMonoclinic
Space GroupP21/c
a (Å)6.7157 (4)
b (Å)14.6544 (13)
c (Å)7.2993 (6)
β (°)92.566 (5)
Volume (ų)717.64 (10)
Z4

Powder X-ray Diffraction (XRPD) for Solid-State Characterization and Polymorphism Studies

Powder X-ray diffraction (XRPD) is a key analytical tool for the characterization of polycrystalline materials. It is particularly useful for phase identification, purity analysis, and the study of polymorphism—the ability of a compound to exist in more than one crystalline form. mdpi.com Different polymorphs of a substance can exhibit distinct physical properties, and XRPD provides a characteristic fingerprint for each crystalline phase. mdpi.com

In the context of pyridine-propionic acids, XRPD would be employed to:

Confirm the identity of a synthesized batch by comparing its experimental XRPD pattern to a simulated pattern derived from single-crystal data. researchgate.net

Assess the sample's purity by detecting the presence of diffraction peaks from any crystalline impurities.

Investigate the existence of different polymorphic forms by analyzing samples crystallized under various conditions. Each polymorph would produce a unique diffraction pattern.

While specific XRPD studies on this compound are not detailed in the search results, the general application of this technique is crucial for the comprehensive solid-state characterization of any crystalline organic compound. mdpi.com

Hydrogen Bonding Networks in Crystal Structures

Hydrogen bonds are highly directional, non-covalent interactions that play a dominant role in the supramolecular assembly of molecules containing hydrogen bond donors (like O-H or N-H) and acceptors (like oxygen or nitrogen atoms). In pyridine-propionic acids, a variety of hydrogen bonds are expected to govern the crystal packing.

O—H···O Hydrogen Bonds

The carboxylic acid group is a potent hydrogen bond donor and acceptor, often leading to the formation of strong O—H···O interactions. In many carboxylic acid crystal structures, molecules form centrosymmetric dimers through a pair of O—H···O hydrogen bonds, creating a characteristic R²₂(8) ring motif.

N—H···O Hydrogen Bonds

In the crystal structure of 3-(Pyridin-3-yl)propionic acid, the protonated pyridine (B92270) nitrogen acts as a hydrogen bond donor, forming N—H···O hydrogen bonds with the carbonyl oxygen of an adjacent molecule. nih.gov This interaction is crucial in forming chains of molecules within the crystal. nih.gov The geometry of these hydrogen bonds can be characterized by the donor-acceptor distance and the angle of the bond.

C—H···O Hydrogen Bonds

Weaker C—H···O hydrogen bonds also contribute to the stability of the crystal lattice. In the case of 3-(Pyridin-3-yl)propionic acid, these interactions are observed between adjacent molecular chains, providing further cohesion to the three-dimensional structure. nih.gov Aromatic and aliphatic C-H groups can act as donors to the oxygen atoms of the carboxylic acid group.

The following table details the hydrogen bond geometry observed in the crystal structure of 3-(Pyridin-3-yl)propionic acid. nih.gov

Donor-H···Acceptor D-H (Å) H···A (Å) D···A (Å) D-H···A (°)
N1-H1···O10.881.862.735 (1)175
C5-H5···O20.952.633.332 (2)131

π-π Stacking Interactions Involving Pyridine Aromatic Rings

In addition to hydrogen bonding, π-π stacking interactions between the aromatic pyridine rings are significant in stabilizing the crystal structures of these compounds. These non-covalent interactions arise from the attractive forces between the electron clouds of adjacent aromatic rings. The geometry of π-π stacking can vary, including face-to-face and edge-to-face arrangements.

Analysis of "this compound" Reveals a Gap in Current Crystallographic Research

Despite the importance of understanding the solid-state properties of pyridine-propionic acid derivatives in fields such as crystal engineering and materials science, a thorough review of available scientific literature and crystallographic databases indicates a notable absence of detailed structural analysis for the specific compound this compound.

While extensive research exists on the crystal structures, supramolecular assemblies, and intermolecular interactions of various pyridine-carboxylic acids and their derivatives, specific experimental data and in-depth analysis pertaining to this compound are not publicly available at this time. Consequently, a detailed discussion of its supramolecular assembly architectures and a quantitative analysis of its intermolecular interactions via Hirshfeld surface analysis cannot be provided.

The study of supramolecular chemistry relies heavily on the elucidation of crystal structures, which provides fundamental insights into how molecules recognize and assemble themselves into well-ordered, functional architectures. Techniques such as X-ray crystallography are indispensable for determining the precise three-dimensional arrangement of atoms and molecules in a crystal lattice. This information is the bedrock for understanding the non-covalent interactions—such as hydrogen bonds, halogen bonds, and π-π stacking—that govern the self-assembly processes.

Furthermore, Hirshfeld surface analysis has emerged as a powerful computational tool for the visualization and quantification of intermolecular interactions within a crystal. By mapping properties onto a surface that defines the boundary of a molecule in a crystalline environment, researchers can gain a detailed, quantitative understanding of the nature and relative importance of different types of intermolecular contacts. This method provides a unique fingerprint of the crystal packing and is crucial for a rational approach to the design of new materials with desired properties.

The absence of published research on the crystal structure of this compound means that the specific details of its supramolecular assembly and a Hirshfeld surface analysis remain undetermined. Such a study would be a valuable contribution to the field, offering a deeper understanding of how the interplay of the pyridine ring, the propionic acid functional group, and the methyl substituent influences the crystal packing and the resulting supramolecular architecture. Future research in this area would be necessary to fill this knowledge gap.

Future Research Directions and Potential Academic Applications

Advanced Computational Modeling for Rational Design of Novel Analogues

The rational design of new bioactive molecules is a cornerstone of modern drug discovery and materials science. mdpi.com Computational methods allow for the in silico design and evaluation of novel analogues of 3-(6-Methyl-pyridin-2-YL)-propionic acid, aiming to enhance potency, selectivity, and pharmacokinetic properties. mdpi.comnih.gov

Key computational techniques that can be applied include:

Molecular Docking: This method predicts the preferred orientation of a molecule when bound to a specific target, such as an enzyme or receptor. nih.gov For analogues of this compound, docking studies can help identify modifications that improve binding affinity and interaction with key residues in a target's active site. mdpi.com

Virtual Screening: Large libraries of virtual compounds, derived from the core structure of this compound, can be rapidly screened against various biological targets to identify promising candidates for synthesis and experimental testing. nih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological activity. These models can guide the design of new analogues by predicting their activity based on structural modifications.

De Novo Design: These computational tools can build novel molecules from scratch within the constraints of a target's binding site, providing innovative ideas for new chemical entities based on the pyridine-propionic acid scaffold. nih.gov

By employing these computational strategies, researchers can prioritize the synthesis of analogues with the highest probability of desired biological activity, thereby accelerating the discovery process and reducing costs. mdpi.com

Table 1: Computational Methods for Analogue Design

Method Application for this compound Analogues Desired Outcome
Molecular Docking Predict binding modes and affinities to specific protein targets. Enhanced target binding and selectivity.
Virtual Screening Screen large virtual libraries of derivatives against known targets. Identification of novel hit compounds.
QSAR Correlate structural features with biological activity to guide design. Improved potency and optimized properties.

Exploration of Novel and Sustainable Synthetic Pathways for this compound

The development of environmentally friendly and efficient synthetic routes is a critical goal in modern chemistry. nih.gov Future research will likely focus on creating novel and sustainable pathways to synthesize this compound and its derivatives, moving away from traditional methods that may involve harsh reagents or generate significant waste.

Principles of green chemistry that could be applied include:

Use of Renewable Feedstocks: Investigating pathways that utilize biomass-derived starting materials could offer a more sustainable alternative to petroleum-based precursors. researchgate.netresearchgate.net

Catalysis: Employing highly efficient and recyclable catalysts, such as metal nanoparticles or biocatalysts (enzymes), can improve reaction yields, reduce energy consumption, and minimize waste.

Alternative Reaction Media: Replacing volatile organic solvents with greener alternatives like water, supercritical fluids, or ionic liquids can significantly reduce environmental impact.

Microwave-Assisted Synthesis: This technique can accelerate reaction times, increase yields, and improve energy efficiency compared to conventional heating methods. nih.gov

The exploration of continuous flow reactors could also enhance the efficiency and scalability of production, offering precise control over reaction parameters and minimizing side reactions.

Table 2: Comparison of Synthetic Approaches

Feature Traditional Synthesis Sustainable (Green) Synthesis
Starting Materials Often petroleum-based Focus on renewable, biomass-derived sources
Solvents Volatile organic compounds (VOCs) Water, supercritical CO₂, ionic liquids
Catalysts Stoichiometric reagents, heavy metals Recyclable catalysts, enzymes (biocatalysis)
Energy Conventional heating, long reaction times Microwave irradiation, flow chemistry, lower energy input

Identification of New Biological Targets for Pyridine-Propionic Acid Derivatives

The pyridine (B92270) nucleus is a common feature in a wide range of biologically active compounds and approved drugs, exhibiting activities such as anticancer, anti-inflammatory, and antimicrobial effects. orientjchem.orgnih.govtjnpr.orgijsat.org Similarly, the aryl propionic acid moiety is a well-known pharmacophore, famously represented in non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen (B1674241) and naproxen. orientjchem.orgmdpi.com The hybrid structure of this compound suggests it and its derivatives could interact with a variety of biological targets.

Future research will aim to identify and validate these targets through several approaches:

High-Throughput Screening (HTS): Screening libraries of pyridine-propionic acid derivatives against diverse panels of enzymes, receptors, and cell lines can uncover novel biological activities. nih.gov

Phenotypic Screening: This approach involves testing compounds in cell-based or whole-organism models to identify molecules that produce a desired physiological effect. Subsequent studies would then focus on identifying the molecular target responsible for this effect.

Chemoproteomics: This powerful technique uses chemical probes to identify the protein targets of a small molecule directly within a complex biological system, such as a cell lysate or living cell. frontiersin.org

Potential target classes for this scaffold could include kinases, proteases, G-protein coupled receptors (GPCRs), and enzymes involved in inflammatory pathways. ijsat.orgnih.gov Identifying new targets would open up possibilities for developing novel therapeutic agents for various diseases.

Development of Pyridine-Propionic Acid Based Chemical Probes for Biological Systems

High-quality chemical probes are indispensable tools for dissecting complex biological processes and validating potential drug targets. mskcc.orgnih.govresearchgate.net A chemical probe is a small molecule designed to selectively interact with a specific protein target, allowing researchers to study that target's function in its native environment. nih.govyoutube.com

The this compound scaffold can serve as the core for developing such probes. The design of an effective chemical probe typically involves three key components:

Pharmacophore: The core molecular structure responsible for binding to the target protein. In this case, it would be the this compound derivative.

Linker: A chemical chain, often based on polyethylene (B3416737) glycol (PEG), that connects the pharmacophore to a reporter tag without interfering with target binding. nih.gov

Reporter Tag: A functional group that enables detection and identification of the target. Common tags include biotin (B1667282) for affinity purification or fluorescent dyes for imaging. nih.gov

By creating biotinylated or fluorescently-labeled versions of this compound, researchers could perform experiments to isolate and identify its binding partners in cells, thereby elucidating its mechanism of action and potentially uncovering new biological pathways. nih.gov

Table 3: Components of a Potential Chemical Probe

Component Function Example Implementation
Pharmacophore Binds to the biological target with high affinity and selectivity. An optimized analogue of this compound.
Linker Spatially separates the pharmacophore from the reporter tag. A flexible polyethylene glycol (PEG) chain attached to the propionic acid group.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(6-Methyl-pyridin-2-YL)-propionic acid, and how can yield optimization be achieved?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions involving 6-methylpyridine-2-carboxylic acid derivatives. For example, esterification of the pyridine ring followed by alkylation with a propionic acid precursor may be employed. Yield optimization requires careful control of reaction conditions (e.g., temperature, solvent polarity, and catalyst loading). Analytical techniques like HPLC or LC-MS should monitor intermediate purity .

Q. How can the structural integrity of this compound be validated post-synthesis?

  • Methodological Answer : Use a combination of 1H^1H-NMR and 13C^{13}C-NMR to confirm the pyridine ring substitution pattern and propionic acid linkage. FT-IR can verify carboxylic acid functionality (C=O stretch at ~1700 cm1^{-1}). High-resolution mass spectrometry (HRMS) ensures molecular weight accuracy. Cross-reference spectral data with computational predictions (e.g., DFT-based simulations) for validation .

Q. What stability considerations are critical for storing this compound in laboratory settings?

  • Methodological Answer : The compound may degrade under prolonged exposure to light or moisture due to the pyridine ring’s sensitivity. Store in amber vials at –20°C under inert gas (argon or nitrogen). Regularly assess stability via TLC or HPLC, especially if used in biological assays where degradation products could interfere with results .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data between in vitro and in vivo models for this compound?

  • Methodological Answer : Discrepancies often arise from differences in metabolic stability or bioavailability. Perform metabolic profiling (e.g., liver microsome assays) to identify metabolites that may alter activity. Use pharmacokinetic studies (e.g., plasma half-life measurements) to correlate in vitro potency with in vivo efficacy. Adjust experimental models to account for species-specific enzyme interactions .

Q. What strategies are effective for probing the mechanism of action of this compound in enzyme inhibition studies?

  • Methodological Answer : Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity and thermodynamics. Pair this with molecular docking simulations to predict interaction sites on target enzymes (e.g., kinases or carboxylases). Competitive inhibition assays using fluorogenic substrates can further elucidate kinetic parameters (KiK_i, IC50IC_{50}) .

Q. How can structure-activity relationship (SAR) studies be designed to improve the potency of this compound?

  • Methodological Answer : Synthesize analogs with modifications to the pyridine ring (e.g., halogenation at the 4-position) or the propionic acid chain (e.g., esterification or amidation). Test analogs against a panel of related enzymes or receptors to identify critical functional groups. Use multivariate statistical analysis (e.g., PCA) to correlate structural features with activity trends .

Data Analysis and Experimental Design

Q. What statistical approaches are recommended for handling variability in spectroscopic or chromatographic data during purity assessments?

  • Methodological Answer : Apply robust normalization methods (e.g., internal standard calibration for HPLC) to minimize batch-to-batch variability. Use software tools like MestReNova for NMR peak integration with error margins. For high-throughput screening, implement machine learning algorithms to detect outliers in large datasets .

Q. How should researchers address solubility challenges when formulating this compound for cell-based assays?

  • Methodological Answer : Pre-solubilize in DMSO (≤0.1% final concentration) and dilute in assay buffer containing cyclodextrins or surfactants (e.g., Tween-20). Conduct dynamic light scattering (DLS) to confirm nanoparticle-free solutions. Validate solubility limits using nephelometry to avoid false negatives in cytotoxicity screens .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.